![molecular formula C22H19ClO4S2 B12058859 Benzobicyclon [ISO] CAS No. 1435933-73-5](/img/structure/B12058859.png)

Benzobicyclon [ISO]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

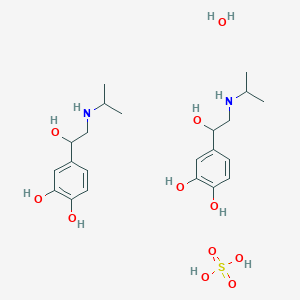

Benzobicyclon is a novel herbicide that was discovered and developed by SDS Biotech K.K. It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. This compound acts as a chemical slow releaser of the triketone system during the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzobicyclon is synthesized through a series of chemical reactions involving the formation of a bicyclooctane skeleton and the attachment of a phenylthio-enol ether group. The synthetic route typically involves the following steps:

- Formation of the bicyclooctane skeleton.

- Introduction of the phenylthio-enol ether group.

- Final purification and formulation of the compound.

Industrial Production Methods

The industrial production of benzobicyclon involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Large-scale synthesis of the bicyclooctane intermediate.

- Attachment of the phenylthio-enol ether group under controlled conditions.

- Purification and formulation of the final product for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Benzobicyclon undergoes various chemical reactions, including:

Hydrolysis: The phenylthio-enol ether group is hydrolyzed to form the active herbicidal compound.

Oxidation: The compound can undergo oxidation reactions under certain conditions.

Substitution: Benzobicyclon can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major product formed from the hydrolysis of benzobicyclon is the active herbicidal compound, which inhibits the HPPD enzyme .

Aplicaciones Científicas De Investigación

Benzobicyclon has a wide range of scientific research applications, including:

Agriculture: Used as a herbicide for controlling weeds in rice fields.

Environmental Science: Studied for its environmental fate and impact on non-target organisms.

Chemistry: Used as a model compound for studying HPPD inhibition and herbicide activity.

Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.

Mecanismo De Acción

Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the disruption of the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. The molecular target of benzobicyclon is the HPPD enzyme, and the pathway involved includes the inhibition of the conversion of 4-hydroxyphenylpyruvate to homogentisate .

Comparación Con Compuestos Similares

Similar Compounds

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide with a similar mode of action.

Tembotrione: An HPPD inhibitor used for weed control in corn.

Uniqueness of Benzobicyclon

Benzobicyclon is unique due to its slow hydrolytic conversion rate to the active herbicidal compound, which provides long residual activity and broad-spectrum weed control. Additionally, it has a favorable toxicological, ecotoxicological, and environmental profile, making it a valuable tool for sustainable agriculture .

Propiedades

Número CAS |

1435933-73-5 |

|---|---|

Fórmula molecular |

C22H19ClO4S2 |

Peso molecular |

447.0 g/mol |

Nombre IUPAC |

(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1 |

Clave InChI |

VIXCLRUCUMWJFF-KGLIPLIRSA-N |

SMILES isomérico |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl |

SMILES canónico |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)